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Compound of Interest

Compound Name:
4-(4-Aminophenyl)-N,N-

dimethylbenzamide

CAS No.: 166386-41-0

Cat. No.: B581844

Get Quote

Executive Summary & Core Identity
4-(4-Aminophenyl)-N,N-dimethylbenzamide is a privileged chemical scaffold and fluorescent

probe characterized by a "push-pull" biphenyl system. It features an electron-donating primary

amine (-NH₂) and an electron-withdrawing dimethylamide (-CONMe₂) linked via a conjugated

biphenyl core.

While often categorized as a pharmaceutical intermediate, its specific utility lies in two distinct

mechanistic domains:[2]

Epigenetic Modulation (Fragment-Based): It serves as the minimal pharmacophore for DNA

Methyltransferase (DNMT) and Sirtuin (SIRT) inhibitors, mimicking the biaryl core of potent

drugs like SGI-1027.

Fluorescence Sensing: It acts as a sensitive Intramolecular Charge Transfer (ICT) probe,

detecting microenvironmental polarity changes (e.g., in protein binding pockets or amyloid

fibrils).
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Chemical Identity
CAS Number: 166386-41-0[1][2][3]

Synonyms: 4'-Amino-N,N-dimethyl-[1,1'-biphenyl]-4-carboxamide; Dimethyl-4'-amino-4-

biphenylcarboxamide.

Molecular Formula: C₁₅H₁₆N₂O[3]

Molecular Weight: 240.30 g/mol [3]

Mechanism of Action (MoA)
The compound operates through dual mechanisms depending on the application context.

A. Biological Mechanism: Epigenetic Pharmacophore
The biphenyl-amide scaffold is a structural mimic of the "linker" region found in several

epigenetic modulators.

DNMT Inhibition: The molecule acts as a fragment analog of SGI-1027, a quinoline-based

DNMT inhibitor. The biphenyl core intercalates into the DNA minor groove or occupies the

catalytic pocket of DNMT1/3A, displacing the cofactor S-adenosylmethionine (SAM) or the

cytosine substrate.

SIRT Inhibition: The N,N-dimethylbenzamide moiety is a known zinc-chelating or

hydrophobic pocket binder in Sirtuin (SIRT1/2) enzymes, preventing deacetylation of

histones (e.g., H3K9ac, H4K16ac).

B. Photophysical Mechanism: Twisted Intramolecular
Charge Transfer (TICT)
Upon excitation, the electron density shifts from the amino group (donor) to the amide group

(acceptor) across the biphenyl bridge.

State 1 (Planar): Highly fluorescent in non-polar solvents.
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State 2 (Twisted): In polar solvents (like water), the biphenyl bond rotates, leading to a non-

radiative "twisted" state (TICT), quenching fluorescence.

Application: This sensitivity makes it an excellent "turn-on" probe when it binds to

hydrophobic protein pockets (restoring planarity and fluorescence).
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Caption: Dual mechanistic pathways: Epigenetic enzyme inhibition (Red) and Solvatochromic

fluorescence sensing (Green).

Comparative Analysis
This section objectively compares the product against its full-drug parent (SGI-1027) and a

standard fluorescent probe (PRODAN).
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Feature
4-(4-Aminophenyl)-

N,N-

dimethylbenzamide

SGI-1027 (Parent
Drug)

PRODAN (Probe
Alternative)

Primary Role
Scaffold / Fragment

Probe
Potent DNMT Inhibitor Solvatochromic Probe

Structure Biphenyl Core (C₁₅)

Bis-

quinoline/pyrimidine

(C₂₇)

Naphthalene Core

DNMT IC₅₀ Low Affinity (>50 µM)*
High Affinity (~6–12

µM)
Inactive

Fluorescence Yes (Blue-Green) Weak / Non-specific Yes (Blue-Green-Red)

Solubility
Moderate

(DMSO/Ethanol)

Low (Requires

DMSO)

High (Organic

solvents)

Cost Low (Intermediate) High (API) Moderate

Application

Fragment-based Drug

Design (FBDD),

Polarity Sensing

Cancer Epigenetics

Research

Membrane Fluidity

Studies

*Note: As a fragment, it exhibits weaker inhibition than the full drug but is critical for identifying

binding hotspots.

Experimental Protocols for Confirmation
Experiment A: Confirming Solvatochromic Mechanism
(Fluorescence)
Objective: Validate the "push-pull" ICT mechanism by measuring emission shifts in solvents of

varying polarity.

Reagents:

Compound stock (10 mM in DMSO).
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Solvents: Toluene (Non-polar), Dichloromethane (DCM), Ethanol, PBS (Polar).

Protocol:

Dilution: Prepare 10 µM working solutions of the compound in each solvent.

Spectroscopy: Set excitation wavelength (

) to 330 nm (absorption max).

Measurement: Record emission spectra from 350 nm to 600 nm.

Analysis:

Expected Result: In Toluene, emission peak is sharp and blue-shifted (~380-400 nm). In

Ethanol/PBS, emission is red-shifted (~450-500 nm) and intensity significantly decreases

(quenching).

Interpretation: A Red Shift with increasing solvent polarity confirms the Intramolecular

Charge Transfer (ICT) mechanism.

Experiment B: DNMT1 Inhibition Assay (Fragment
Screening)
Objective: Confirm the biological activity of the biphenyl scaffold against DNA

Methyltransferase 1.

Reagents:

Recombinant Human DNMT1.

Substrate: Poly(dI-dC) or hemimethylated DNA.

Cofactor: S-adenosyl-L-[methyl-³H]methionine (SAM).

Protocol:
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Incubation: Mix DNMT1 (1 U) with the compound (titrate 0.1 µM – 100 µM) in assay buffer

(50 mM Tris-HCl, pH 7.5, 1 mM EDTA, 5% glycerol).

Start Reaction: Add DNA substrate and ³H-SAM.

Time Course: Incubate at 37°C for 60 minutes.

Termination: Stop reaction with 10% TCA (Trichloroacetic acid).

Filtration: Filter onto DEAE filter mats, wash to remove unbound ³H-SAM.

Quantification: Measure incorporated ³H-methyl via liquid scintillation counting.

Data Processing: Plot % Inhibition vs. Log[Concentration] to determine IC₅₀.

Success Criteria: >30% inhibition at 100 µM confirms the scaffold's validity as a hit for

FBDD.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Validation & Comparative

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 6 / 8 Tech Support

https://pmc.ncbi.nlm.nih.gov/articles/PMC2882697/
https://www.stressmarq.com/products/small-molecules/inhibitor/sgi-1027-sih-596/
https://www.google.com/url?sa=E&q=https%3A%2F%2Fpubmed.ncbi.nlm.nih.gov%2F19435918%2F
https://www.google.com/url?sa=E&q=https%3A%2F%2Fwww.jbc.org%2Farticle%2FS0021-9258(20)45678-9%2Ffulltext
https://www.benchchem.com/product/b581844/docs?utm_src=pdf-body#mechanistic-confirmation-application-guide-4-4-aminophenyl-n-n-dimethylbenzamide
https://www.google.com/url?sa=E&q=https%3A%2F%2Fwww.benchchem.com%2Fproduct%2Fb581844
https://www.benchchem.com/product/b581844?utm_src=pdf-custom-synthesis#bc-rfq
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b581844?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Sources

1. usbio.net [usbio.net]

2. 4-(4-Aminophenyl)-N,N-dimethylbenzamide|CAS 166386-41-0 [benchchem.com]

3. 166386-41-0|4'-Amino-N,N-dimethyl-[1,1'-biphenyl]-4-carboxamide|BLD Pharm
[bldpharm.com]

4. A New Class of Quinoline-Based DNA Hypomethylating Agents Reactivates Tumor
Suppressor Genes by Blocking DNA Methyltransferase 1 Activity and Inducing Its
Degradation - PMC [pmc.ncbi.nlm.nih.gov]

5. SGI-1027 | DNA Methyltransferase Inhibitor | StressMarq Biosciences Inc.
[stressmarq.com]

To cite this document: BenchChem. [Mechanistic Confirmation & Application Guide: 4-(4-
Aminophenyl)-N,N-dimethylbenzamide]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b581844/docs#mechanistic-confirmation-application-
guide-4-4-aminophenyl-n-n-dimethylbenzamide]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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